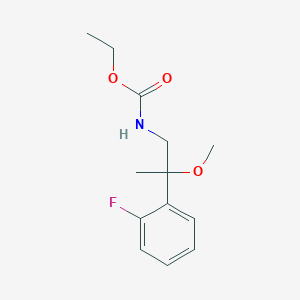
Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxypropylamine to yield the desired carbamate.
Reaction Conditions:
Reagents: 2-fluorobenzyl alcohol, ethyl chloroformate, triethylamine, 2-methoxypropylamine
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反応の分析
Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation
The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction
Reduction of the carbamate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction primarily targets the carbamate moiety, converting it into the corresponding amine.
Substitution
Nucleophilic substitution reactions can occur at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed are substituted phenyl derivatives.
科学的研究の応用
Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate has several scientific research applications:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: Acts as a protecting group for amines in multi-step organic synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Labeling: Utilized in the labeling of proteins for structural and functional studies.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Drug Delivery Systems: Studied for its role in drug delivery systems due to its stability and biocompatibility.
Industry
Agricultural Chemicals: Potential use as a precursor in the synthesis of agrochemicals.
Polymer Industry: Investigated for its application in the production of specialty polymers.
作用機序
The mechanism of action of Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate can be compared with other similar carbamate compounds:
Similar Compounds
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (2-(2-chlorophenyl)-2-methoxypropyl)carbamate: Contains a chlorophenyl group instead of a fluorophenyl group.
Ethyl (2-(2-fluorophenyl)-2-ethoxypropyl)carbamate: Features an ethoxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of the fluorophenyl and methoxypropyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
特性
IUPAC Name |
ethyl N-[2-(2-fluorophenyl)-2-methoxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-4-18-12(16)15-9-13(2,17-3)10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPBBIYHYFJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)(C1=CC=CC=C1F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2847567.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)
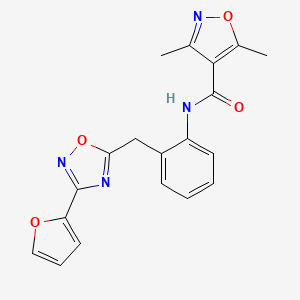
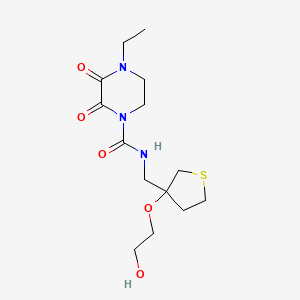
![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)
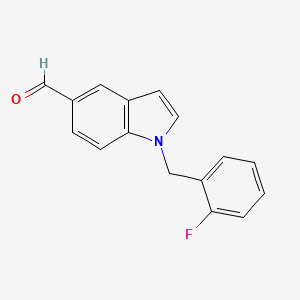
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)
![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)
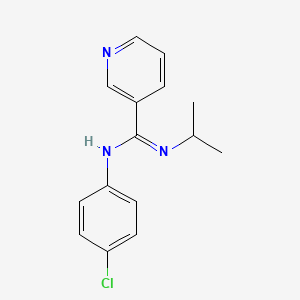
![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2847589.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2847590.png)
